2-chloro-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
2-chloro-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a molecular formula of C19H15ClN2O4S2 It is characterized by the presence of a thiazolidinone ring, a benzylidene group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of thiosemicarbazide with an appropriate aldehyde or ketone in the presence of a catalyst such as acetic acid.
Introduction of Benzylidene Group: The benzylidene group is introduced by reacting the thiazolidinone intermediate with 2,4-dimethoxybenzaldehyde under basic conditions.
Chlorination: The final step involves the chlorination of the benzamide moiety using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
2-chloro-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Interaction with DNA: The compound can intercalate into DNA, affecting replication and transcription.
Modulation of Signaling Pathways: It may modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
2-chloro-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can be compared with other similar compounds, such as:
2-chloro-N-(5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide: Differing by the presence of a nitro group instead of methoxy groups.
2-chloro-N-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide: Differing by the presence of an ethoxy group.
N-(5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide: Differing by the substitution pattern on the benzylidene group.
Properties
Molecular Formula |
C19H15ClN2O4S2 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
2-chloro-N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C19H15ClN2O4S2/c1-25-12-8-7-11(15(10-12)26-2)9-16-18(24)22(19(27)28-16)21-17(23)13-5-3-4-6-14(13)20/h3-10H,1-2H3,(H,21,23)/b16-9- |
InChI Key |
YVQCXQLTQGTPIL-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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